molecular formula C24H26N2O2 B2931105 N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide CAS No. 297145-73-4

N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No. B2931105
CAS RN: 297145-73-4
M. Wt: 374.484
InChI Key: KMRNIXXSOYYGCI-POGMTIRKSA-N
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Description

N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 374.484. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

A study presented the synthesis and evaluation of novel quinuclidinone derivatives, including substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides, as potential anti-cancer agents. These compounds demonstrated potent anti-cancer activity in cell viability assays using A549 and L132 cell lines, highlighting their potential for further development as anti-cancer therapeutics (Soni et al., 2015).

Antimicrobial Agents

Research on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some synthesized molecules exhibited higher growth inhibitory effects than reference drugs against pathogenic strains, underscoring their significance for further applications in medicinal chemistry (Bikobo et al., 2017).

Acetylcholinesterase Inhibitors

The design, synthesis, and structure-activity relationships of a series of pyridazine derivatives acting as acetylcholinesterase inhibitors were explored, aiming to develop agents with high affinity for these sites. This research contributes to the understanding of structural requirements for enhanced acetylcholinesterase inhibition, potentially informing the development of treatments for conditions such as Alzheimer's disease (Contreras et al., 2001).

Enzyme Inhibition Studies

A study on the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides investigated their potential as inhibitors against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. This research highlights the potential of these compounds to bind nucleotide protein targets, suggesting applications in drug development (Saeed et al., 2015).

Novel Synthesis Methods

Research on the recyclable Keggin heteropolyacids as an environmentally benign catalyst for the synthesis of new 2-benzoylamino-N-phenyl-benzamide derivatives under microwave irradiations at solvent-free conditions demonstrated an efficient, high-yielding reaction process. This study contributes to the field of green chemistry by offering a more sustainable approach to synthesizing benzamide derivatives, which could have various pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-19-15-17-26(18-16-19)24(28)22(14-8-11-20-9-4-2-5-10-20)25-23(27)21-12-6-3-7-13-21/h2-14,19H,15-18H2,1H3,(H,25,27)/b11-8+,22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNIXXSOYYGCI-POGMTIRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.